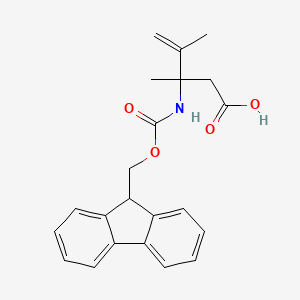
N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid
Übersicht
Beschreibung
The N-Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . The Fmoc group is removed by a base, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene (DBF) byproduct .Molecular Structure Analysis
The molecular weight of similar compounds like FMOC–Lys–FMOC–OH is found to be around 359.37 . The sodium salts of amino acids with hydrophobic fluorenylmethyloxycarbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Dipropylamine (DPA) has been reported as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) .Physical And Chemical Properties Analysis
The specific rotation of these surfactants is found to exhibit an unprecedented increase with concentration beyond CMC . The sodium salts of amino acids with hydrophobic fluorenylmethyloxycarbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Chemistry
Synthesis Techniques : A study by Sladojevich et al. (2007) detailed the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis and potential in peptidomimetic chemistry on the solid phase (Sladojevich, Trabocchi, & Guarna, 2007).
Fmoc-modified Amino Acids in Material Fabrication : Tao et al. (2016) reviewed the use of Fmoc-modified amino acids in the fabrication of functional materials, highlighting their self-assembly features and applications in areas like cell cultivation, bio-templating, and drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Peptide Synthesis Applications : Fields and Noble (2009) discussed the advancements in Fmoc solid phase peptide synthesis, mentioning its significant role in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Analytical Techniques
- Enantioseparation Techniques : Lee et al. (2008) explored the enantioseparation of N-protected fluorenylmethoxycarbonyl (N-FMOC) alpha-amino acids, emphasizing the role of hydrophobicity in retention during reverse mode chromatography (Lee, Yeo, Kim, Lee, & Kang, 2008).
Chemical Synthesis
Synthesis of Heterocyclic γ-Amino Acids : Mathieu et al. (2015) reported a method for synthesizing orthogonally protected 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) using N-Fmoc-amino acids, valuable in mimicking protein secondary structures (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Transamidation in Synthesis : Çalimsiz and Lipton (2005) synthesized N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine using lanthanide-catalyzed transamidation, demonstrating the versatility of N-Fmoc amino acids in chemical synthesis (Çalimsiz & Lipton, 2005).
Wirkmechanismus
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis, particularly in the step of protecting the amine group during the synthesis process .
Action Environment
The action, efficacy, and stability of N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or enzymes, and the temperature. For instance, the Fmoc group is base-labile, meaning it can be removed in a basic environment .
Safety and Hazards
Zukünftige Richtungen
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .
Biochemische Analyse
Biochemical Properties
The compound plays a significant role in peptide synthesis, particularly in the formation of the peptide bond . It interacts with various enzymes and proteins involved in this process. The Fmoc group of the compound is rapidly removed by primary and secondary amines, facilitating the formation of peptide bonds .
Cellular Effects
The effects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpent-4-enoic acid on cells are largely related to its role in peptide synthesis. It can influence cell function by contributing to the synthesis of proteins, which are crucial for various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through its involvement in peptide bond formation. The Fmoc group serves as a protecting group for the amino group of the amino acid, preventing it from reacting prematurely during peptide synthesis . Upon removal of the Fmoc group, the amino group is free to form a peptide bond with the carboxyl group of another amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound exhibits stability and a long shelf-life . Over time, the compound can undergo degradation, particularly if the Fmoc group is removed. The compound is generally stable under the conditions used for peptide synthesis .
Metabolic Pathways
The compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, including those responsible for the removal of the Fmoc group and the formation of peptide bonds .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,1,12-13H2,2-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWENTROLZFINEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142665 | |
| Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335042-50-6 | |
| Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)


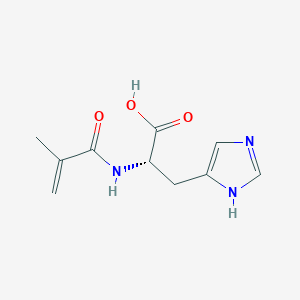
![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)


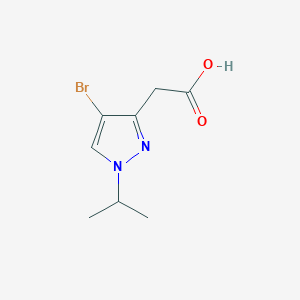
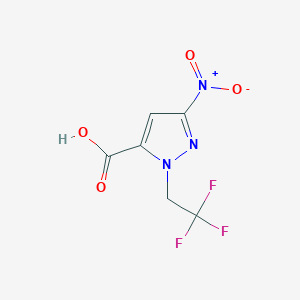
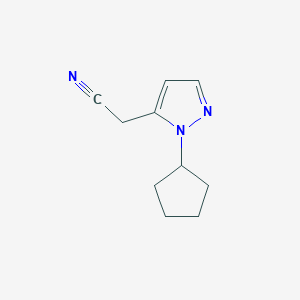
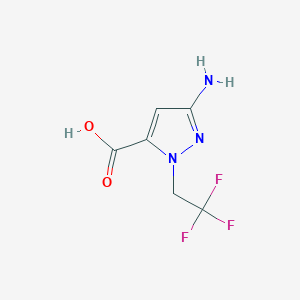
![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)